4-Bromo-1-(4-chlorophenoxy)-2-nitrobenzene
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Overview
Description
4-Bromo-1-(4-chlorophenoxy)-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a bromine atom, a chlorophenoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-chlorophenoxy)-2-nitrobenzene typically involves the nitration of 4-Bromo-1-(4-chlorophenoxy)benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
- Dissolve 4-Bromo-1-(4-chlorophenoxy)benzene in a suitable solvent, such as dichloromethane.
- Slowly add a mixture of concentrated nitric acid and sulfuric acid to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours until the nitration is complete.
- Quench the reaction by pouring the mixture into ice-cold water.
- Extract the product using an organic solvent, such as ethyl acetate.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(4-chlorophenoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 4-Bromo-1-(4-chlorophenoxy)-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the nitro group.
Scientific Research Applications
4-Bromo-1-(4-chlorophenoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(4-chlorophenoxy)-2-nitrobenzene depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(4-chlorophenoxy)-2-fluorobenzene
- 4-Bromo-1-(4-chlorophenoxy)-2-aminobenzene
- 4-Bromo-1-(4-chlorophenoxy)-2-hydroxybenzene
Uniqueness
4-Bromo-1-(4-chlorophenoxy)-2-nitrobenzene is unique due to the presence of both a nitro group and a bromine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H7BrClNO3 |
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Molecular Weight |
328.54 g/mol |
IUPAC Name |
4-bromo-1-(4-chlorophenoxy)-2-nitrobenzene |
InChI |
InChI=1S/C12H7BrClNO3/c13-8-1-6-12(11(7-8)15(16)17)18-10-4-2-9(14)3-5-10/h1-7H |
InChI Key |
DDYWTAFIVLZXPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Br)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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